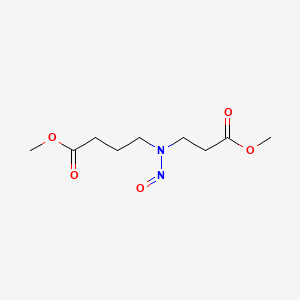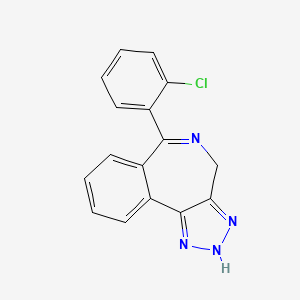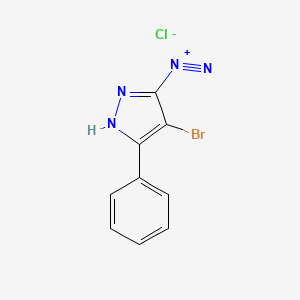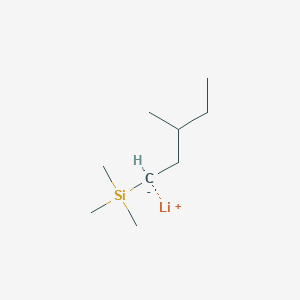
lithium;trimethyl(3-methylpentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(3-methylpentyl)silane is an organosilicon compound that features a silicon atom bonded to a lithium atom, three methyl groups, and a 3-methylpentyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-methylpentyl)silane typically involves the reaction of lithium hydride with trimethyl(3-methylpentyl)silane chloride. The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of an aprotic solvent such as tetrahydrofuran (THF) to stabilize the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings to enhance safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(3-methylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The silicon-lithium bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents used in conjunction with this compound include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lithium;trimethyl(3-methylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl(3-methylpentyl)silane involves the interaction of the silicon-lithium bond with various substrates. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic behavior is facilitated by the electron-donating properties of the silicon atom, which stabilizes the transition state during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 3-methylpentyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and polymerization processes.
Uniqueness
Lithium;trimethyl(3-methylpentyl)silane is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other organosilanes. The 3-methylpentyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
74956-22-2 |
|---|---|
Fórmula molecular |
C9H21LiSi |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
lithium;trimethyl(3-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-6-9(2)7-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
Clave InChI |
HKYSQXZQDDCBEP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCC(C)C[CH-][Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
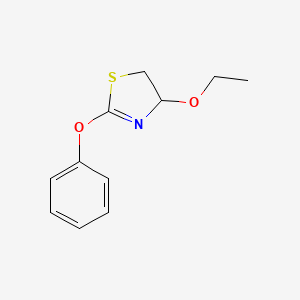
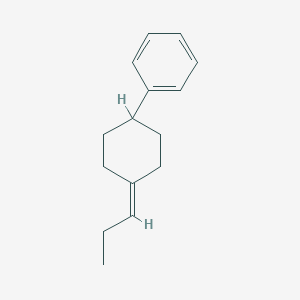
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
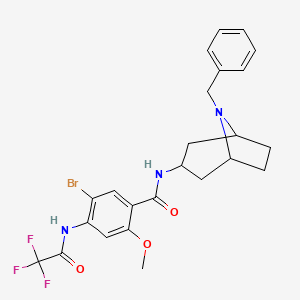
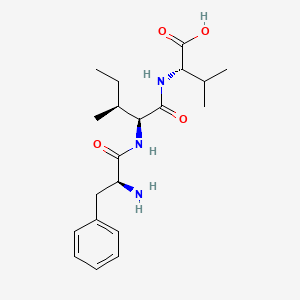
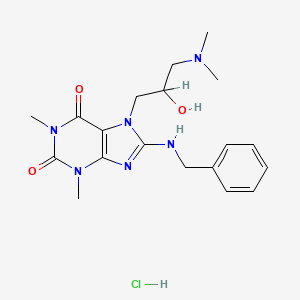
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
